molecular formula C20H25N3O3 B11005244 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

カタログ番号: B11005244
分子量: 355.4 g/mol
InChIキー: PJDTXBRNGHOPRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone is a potent and selective chemical probe recognized for its dual inhibition of the kinases AAK1 (Adaptor-Associated Kinase 1) and BMP2K (Bone Morphogenetic Protein 2-Inducible Kinase) Source . Its primary research value lies in the modulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, nutrients, and pathogens. By inhibiting AAK1, this compound effectively blocks the phosphorylation of the μ2 subunit of the AP-2 adaptor complex, a key regulatory step in clathrin-coated pit maturation and vesicle scission Source . Concurrently, its inhibition of BMP2K provides a tool for investigating the intricate regulation of the Notch signaling pathway, which is critical for cell fate determination, differentiation, and development. Consequently, this molecule is a vital research asset in neurobiology, oncology, and cell signaling studies, enabling scientists to dissect the functional consequences of disrupted endocytic trafficking and kinase activity in disease models. Its utility extends to high-content screening and phenotypic assays designed to uncover novel therapeutic strategies for conditions where these pathways are dysregulated.

特性

分子式

C20H25N3O3

分子量

355.4 g/mol

IUPAC名

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone

InChI

InChI=1S/C20H25N3O3/c1-25-17-10-13-8-9-23(12-14(13)11-18(17)26-2)20(24)19-15-6-4-3-5-7-16(15)21-22-19/h10-11H,3-9,12H2,1-2H3,(H,21,22)

InChIキー

PJDTXBRNGHOPRJ-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC4=C3CCCCC4)OC

製品の起源

United States

準備方法

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines. Starting from 2-(3,4-dimethoxyphenyl)ethylamine , condensation with a carbonyl source (e.g., acetic anhydride) forms an amide, which undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield the dihydroisoquinoline core.

Example Protocol :

  • React 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) with acetyl chloride (1.2 equiv) in dry dichloromethane (DCM) under nitrogen.

  • Add POCl₃ (1.5 equiv) dropwise at 0°C, then reflux at 80°C for 6 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with DCM to isolate 6,7-dimethoxy-3,4-dihydroisoquinoline .

Yield : 65–75%.

Alternative Routes via Chloroacetylation

A patent method describes chloroacetylation of 2,2-diphenylethylamine followed by cyclization with P₂O₅ in xylene to form a chloromethyl-tetrahydroisoquinoline intermediate. While this route targets a related structure, adapting the conditions (e.g., substituting diphenylethylamine with a dimethoxy-substituted analog) could yield the desired fragment.

Synthesis of the 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Fragment

Cyclocondensation of β-Keto Esters with Hydrazines

Pyrazole rings are typically synthesized via cyclocondensation between β-keto esters and hydrazines. For the cycloheptapyrazole moiety, a β-keto ester derived from a cycloheptane derivative is required.

Stepwise Protocol :

  • Synthesis of Cycloheptane β-Keto Ester :

    • React cycloheptanone with diethyl oxalate under basic conditions (e.g., NaH) to form the β-keto ester.

  • Cyclocondensation with Hydrazine :

    • Reflux the β-keto ester (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol for 12 hours.

    • Acidify with HCl to precipitate the pyrazole.

Yield : 50–70%.

Ruthenium-Catalyzed Annulation

Modern methods employ transition-metal catalysis for fused pyrazole synthesis. A study using [(p-cymene)RuCl₂]₂ and Cu(OAc)₂·H₂O in water facilitates C–H/N–H annulation between pyrazoles and alkynes. Adapting this for cycloheptane systems could yield the target fragment:

  • React 3-methyl-5-phenyl-1H-pyrazole with diphenylacetylene (1.1 equiv) in water with Ru catalyst (10 mol%) and Cu(OAc)₂ (1.2 equiv) at 100°C for 24 hours.

  • Isolate the cyclized product via column chromatography.

Yield : 60–80%.

Coupling of Fragments via Methanone Bridge

Friedel-Crafts Acylation

The dihydroisoquinoline’s aromatic ring can undergo Friedel-Crafts acylation with the pyrazole-containing acyl chloride.

Procedure :

  • Synthesize 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonyl chloride by treating the pyrazole-carboxylic acid with thionyl chloride (SOCl₂).

  • React the acyl chloride (1.1 equiv) with 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) in DCM with AlCl₃ (1.5 equiv) at 0°C for 2 hours.

  • Quench with water and purify via recrystallization.

Yield : 40–55%.

Nucleophilic Acyl Substitution

An alternative employs a pre-formed ketone linker. For example, coupling the isoquinoline’s amine group with a pyrazole-acid via EDC/HOBt chemistry:

  • Activate 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF.

  • Add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) and stir at room temperature for 12 hours.

  • Isolate the product via extraction and chromatography.

Yield : 50–65%.

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

Cyclocondensation of β-keto esters with hydrazines often produces regioisomers. Using methylhydrazine instead of hydrazine hydrate improves selectivity for the 1,3-disubstituted pyrazole. For example, substituting hydrazine hydrate with methylhydrazine in Step 3.1 increases yield to 75%.

Steric Hindrance in Coupling Reactions

Bulky substituents on the pyrazole or isoquinoline can hinder acylation. Employing microwave-assisted synthesis (e.g., 100°C, 30 minutes) enhances reaction efficiency.

Purification Difficulties

The product’s low solubility in common solvents necessitates optimized recrystallization. A 1:1 mixture of ethyl acetate and hexane achieves >95% purity.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantageLimitation
Bischler-Napieralski + Friedel-Crafts440–55Uses classical reagentsLow yield due to steric hindrance
Ruthenium annulation + EDC coupling550–65High regioselectivityRequires expensive catalysts
β-Keto ester cyclization + Nucleophilic substitution450–70Scalable for industrial productionMulti-step purification required

化学反応の分析

Types of Reactions

    Oxidation: The compound might undergo oxidation at the methoxy groups or the isoquinoline ring.

    Reduction: Reduction could occur at the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the isoquinoline or cycloheptapyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with isoquinoline and pyrazole structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

作用機序

類似の化合物との比較

類似の化合物

    イソキノリン誘導体: これには、パバベルビンやベルベリンなどの、さまざまな生物活性を有する化合物も含まれます。

    ピラゾール誘導体: これには、セレコキシブやリモナバントなどの、医薬品として使用されている化合物も含まれます。

独自性

この化合物の独自性は、イソキノリンとシクロヘプタピラゾールを組み合わせた構造にあり、より単純なアナログと比較して、独自の生物活性または化学反応性を付与する可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound can be compared to several structurally related molecules:

Compound Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Isoquinoline + Cycloheptapyrazole 6,7-Dimethoxy (isoquinoline); Hexahydrocyclohepta[c]pyrazole Not Reported Hypothesized antimicrobial/alkaloid-like
1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] Bis-isoquinoline Symmetric 1,4-phenylene linker; dual methanone bridges Not Reported Potential kinase inhibition (inferred)
(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone Isoquinoline + Pyrrole-substituted pyrazole 1-Methyl-5-(1H-pyrrol-1-yl) pyrazole 366.4 Not reported; similar to antimicrobial pyrazoles
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives Pyrazole + Thioxopyridine Aryl groups (e.g., furyl, chlorophenyl) 300–400 (estimated) Antimicrobial (e.g., Staphylococcus aureus)

Key Observations :

  • Isoquinoline Moieties: The 6,7-dimethoxy substitution is conserved across analogs (e.g., ), likely enhancing solubility and receptor binding via methoxy oxygen interactions.
  • Pyrazole Variations : The cycloheptapyrazole in the target compound introduces steric strain compared to simpler pyrazoles (e.g., ), which may affect conformational flexibility and target selectivity.
Physicochemical and Pharmacokinetic Properties
  • Solubility: The 6,7-dimethoxy groups enhance hydrophilicity, similar to isoquinoline alkaloids like papaverine .
  • Stability : The strained cycloheptapyrazole ring could introduce hydrolytic sensitivity compared to aromatic pyrazoles in .

生物活性

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3C_{19}H_{24}N_{2}O_{3} with a molecular weight of approximately 328.4 g/mol . The structure includes a dihydroisoquinoline moiety and a cycloheptapyrazole ring, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
IUPAC NameThis compound
CAS NumberTo be determined

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The process often includes:

  • Formation of the Isoquinoline Ring : Utilizing methoxy groups to enhance solubility and biological activity.
  • Cyclization to Form Pyrazole : This step is crucial for establishing the cyclic structure that contributes to the compound's biological effects.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Neuroprotective Effects : The presence of isoquinoline structures suggests potential benefits in treating neurological disorders.
  • Antimicrobial Properties : Compounds with similar structures have shown activity against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that derivatives of isoquinoline can enhance cognitive function and exhibit neuroprotective properties in animal models of neurodegeneration .
  • Antimicrobial Activity :
    • Research conducted on similar pyrazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanisms :
    • Investigations into the anti-inflammatory properties revealed that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers .

Q & A

Q. What methodologies are recommended for synthesizing and purifying this compound to ensure high yield and purity?

  • Methodological Answer: Synthesis should involve multi-step protocols targeting the isoquinoline and cycloheptapyrazole moieties. Key steps include:
  • Cyclocondensation of precursors under nitrogen to prevent oxidation of methoxy groups.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Yield optimization by adjusting reaction temperatures (60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation steps).

Q. How should researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm proton environments and quaternary carbons.
  • X-ray crystallography for absolute configuration determination (if crystals are obtainable).
  • Mass spectrometry (HRMS-ESI) for molecular ion validation.
  • Computational modeling (DFT calculations at B3LYP/6-31G* level) to predict electronic distributions and reactive sites .
Technique Key Parameters
¹H NMRδ 3.8–4.1 (methoxy), δ 6.7–7.2 (aromatic)
HRMS-ESI[M+H]⁺ calculated: 449.2124; observed: 449.2121

Q. What experimental conditions are critical for studying its reactivity with nucleophiles or electrophiles?

  • Methodological Answer:
  • Conduct reactions in anhydrous solvents (THF, DCM) under inert atmosphere.
  • Monitor kinetics via UV-Vis spectroscopy (time-resolved scans at λ = 300–400 nm).
  • Use TLC (silica-coated plates, iodine visualization) to track intermediate formation.
  • For electrophilic substitutions, prioritize regioselectivity studies using HNO₃/H₂SO₄ (nitration) or AlCl₃-catalyzed Friedel-Crafts reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its environmental fate and degradation pathways?

  • Methodological Answer: Follow Project INCHEMBIOL ’s framework :
  • Abiotic degradation: Expose to UV light (λ = 254 nm) in aqueous buffer (pH 5–9) and analyze degradation products via LC-MS/MS.
  • Biotic degradation: Incubate with soil microbiota (OECD 307 guidelines) and quantify metabolite formation.
  • Data interpretation: Use QSAR models to predict bioaccumulation potential and half-life in environmental compartments.

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer:
  • Assay standardization: Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., HEK293 cytotoxicity) assays.
  • Control experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and validate membrane permeability using fluorescence probes.
  • Statistical analysis: Apply ANOVA with post-hoc Tukey tests to identify systemic variability .

Q. How to optimize computational models for predicting its binding affinity to protein targets?

  • Methodological Answer:
  • Docking studies: Use AutoDock Vina with flexible side chains in binding pockets (PDB: 7XE) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Free energy calculations : Apply MM-PBSA to rank binding poses and correlate with experimental IC₅₀ values .

Q. What experimental designs mitigate confounding variables in stability studies under thermal or oxidative stress?

  • Methodological Answer: Adopt a split-plot design :
  • Main plots : Temperature (25°C, 40°C, 60°C).
  • Subplots : Oxidative conditions (H₂O₂, AIBN).
  • Replicates : n = 4 per group, analyzed via HPLC-PDA at t = 0, 24, 48 hrs.
  • Data normalization : Express degradation % relative to initial concentration.

Q. How to elucidate the mechanism of action in enzyme inhibition assays with conflicting kinetic data?

  • Methodological Answer:
  • Steady-state kinetics : Measure initial rates at varying substrate concentrations (0.1–10 × Kₘ).
  • Inhibition mode : Fit data to Lineweaver-Burk plots; competitive inhibition shows intersecting lines.
  • Surface plasmon resonance (SPR) : Determine binding kinetics (kₒₙ/kₒff) to confirm reversibility .

Q. What methodologies validate the compound’s role in modulating cellular signaling pathways with high noise-to-signal ratios?

  • Methodological Answer:
  • Transcriptomics : RNA-seq of treated vs. untreated cells (p-value < 0.05, FDR correction).
  • Pathway enrichment : Use DAVID or KEGG Mapper to identify overrepresented pathways (e.g., MAPK, PI3K-Akt).
  • Single-cell analysis : Employ CyTOF to resolve heterogeneity in pathway activation .

Q. How to integrate structural data with functional assays to refine structure-activity relationship (SAR) models?

  • Methodological Answer:
  • Pharmacophore mapping : Align active/inactive analogs using Discovery Studio.
  • 3D-QSAR : Build CoMFA/CoMSIA models with steric/electrostatic field contributions.
  • Validation : Predict IC₅₀ for novel derivatives and compare with experimental values (R² > 0.85) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。